4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride involves multi-step chemical processes that often employ sulfonyl and pyrimidinyl groups as key functional components. A study by Alsaedi et al. (2019) on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety highlights the synthetic strategies that could be analogous to the synthesis of our compound of interest, reflecting the complexity and specificity of reactions involved in constructing such molecular frameworks (Alsaedi, Farghaly, & Shaaban, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule has been elucidated using various analytical techniques, including X-ray crystallography, as demonstrated by Wu et al. (2005) for ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate (Wu et al., 2005). These analyses provide insights into the molecular conformation, intramolecular interactions, and overall geometry that define the compound's chemical behavior.
Chemical Reactions and Properties
The reactivity and chemical behavior of sulfonyl and pyrimidinyl containing compounds have been extensively studied. Rouchaud et al. (1997) investigated the reactivity of 2-substituted 3-ethylsulfonylpyridines, revealing the potential pathways and interactions our target compound might undergo, such as nucleophilic substitutions and the formation of stable intermediates (Rouchaud, Neus, & Moulard, 1997).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. While specific data on our compound might not be readily available, studies on structurally related compounds provide a foundational understanding. For example, the work by Al-Hourani et al. (2020) on the crystal structure of related tetrazoles offers insights into how structural elements influence physical properties (Al-Hourani et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific reactions, are integral to comprehending the compound's utility and safety. Investigations into similar compounds, such as those conducted by Swarbrick et al. (2009) on cyclooxygenase-2 inhibitors, highlight the intricate balance between structure and reactivity that defines the chemical properties of such molecules (Swarbrick et al., 2009).
Scientific Research Applications
Organic Synthesis and Material Applications
A study by Elizalde-González et al. (2012) discussed the formation of sulfonyl aromatic alcohols through electrolysis, providing insights into novel synthetic pathways that can be applied in various organic and material science contexts (Elizalde-González et al., 2012). Similarly, research by Liu et al. (2012) on novel sulfonated thin-film composite nanofiltration membranes showcased the application of sulfonyl-containing compounds in improving water treatment technologies (Liu et al., 2012).
Environmental Degradation
Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl by Aspergillus niger, highlighting the environmental impact and degradation pathways of sulfonylurea herbicides, which are structurally related to the target compound (Sharma et al., 2012).
Antimicrobial Activities
Alsaedi et al. (2019) synthesized novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, demonstrating significant antimicrobial activities. This research provides a basis for the development of new antimicrobial agents using sulfonyl and phenol derivatives (Alsaedi et al., 2019).
Drug Design and Bioactivity
Naganawa et al. (2006) discussed the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists, showcasing the application of sulfonyl compounds in medicinal chemistry for the development of targeted therapeutics (Naganawa et al., 2006).
properties
IUPAC Name |
4-ethylsulfonyl-2-[(6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S.ClH/c1-2-25(23,24)14-8-9-17(22)16(10-14)21-18-11-15(19-12-20-18)13-6-4-3-5-7-13;/h3-12,22H,2H2,1H3,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNPQPPRISOHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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